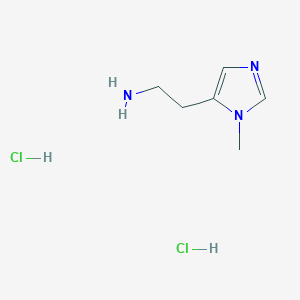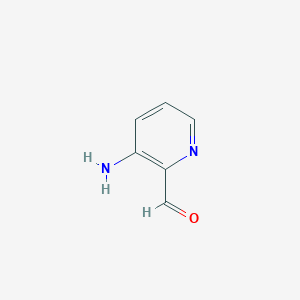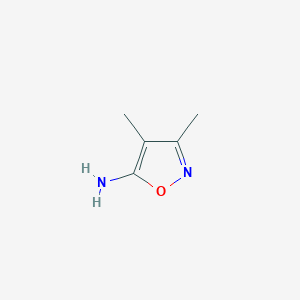
2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methylhistamine (dihydrochloride) is a methylated derivative of histamine, a biogenic amine involved in various physiological processes. It is a degradation product of histamine and is associated with immune responses . The compound is often used in scientific research to study histamine metabolism and its effects on biological systems.
科学的研究の応用
3-Methylhistamine (dihydrochloride) has several scientific research applications:
Chemistry: Used as a standard in analytical methods to study histamine metabolism.
Biology: Investigates the role of histamine and its metabolites in immune responses and cellular signaling.
Medicine: Explores potential therapeutic applications in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of histamine-related pharmaceuticals and diagnostic tools.
Safety and Hazards
The safety data sheet for “2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride” indicates that it is a non-combustible solid . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
将来の方向性
作用機序
3-メチルヒスタミン(ジハイドロクロリド)は、特にH1およびH2受容体を含むヒスタミン受容体と相互作用することによってその効果を発揮します 。それは、受容体サブタイプと生物学的コンテキストに応じて、アゴニストまたはアンタゴニストとして作用します。この化合物は、血管拡張、胃酸分泌、神経伝達など、様々な生理学的プロセスに影響を与えます。関与する分子標的と経路には、Gタンパク質共役受容体の活性化とそれに続く細胞内シグナル伝達カスケードが含まれます。
類似の化合物:
ヒスタミン: 多数の生理学的プロセスに関与する親化合物。
1-メチルヒスタミン: 異なる生物学的活性を有する別のメチル化誘導体。
2-メチルヒスタミン: 受容体親和性と効果が異なる構造異性体。
独自性: 3-メチルヒスタミン(ジハイドロクロリド)は、ヒスタミン受容体との相互作用と代謝安定性に影響を与える特定のメチル化パターンが独特です。これは、ヒスタミン関連経路の研究と標的療法の開発における貴重なツールとなります。
生化学分析
Biochemical Properties
3-Methylhistamine dihydrochloride interacts with various enzymes and proteins. It is a potential histamine H2-receptor antagonist . It is also a useful synthetic intermediate in the preparations of farnesyl protein transferase .
Cellular Effects
3-Methylhistamine dihydrochloride has effects on various types of cells and cellular processes. It influences cell function by interacting with histamine receptors. It is associated with immune response and shows upregulation in vaccinated mice .
Molecular Mechanism
3-Methylhistamine dihydrochloride exerts its effects at the molecular level through its interactions with histamine receptors. Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H1- and H2-receptors .
Temporal Effects in Laboratory Settings
The effects of 3-Methylhistamine dihydrochloride change over time in laboratory settings. It is involved in the regulation of HA-induced cell proliferation and angiogenesis in tumor models and intestinal ischemia .
Dosage Effects in Animal Models
The effects of 3-Methylhistamine dihydrochloride vary with different dosages in animal models. The experimental H3 agonist N α-methylhistamine has shown promising results as a migraine preventative in studies of uncertain quality .
Metabolic Pathways
3-Methylhistamine dihydrochloride is involved in metabolic pathways related to histamine. It is metabolized to inactive N τ-methylhistamine via N-methyltransferase (HNMT) or diamine oxidase (DAO) to inactive imidazolyl acetic acid .
Transport and Distribution
3-Methylhistamine dihydrochloride is transported and distributed within cells and tissues. Organic cation transporters (OCT-1, OCT-2, OCT-3, VMAT-1) are discussed for transport mechanisms .
準備方法
合成経路と反応条件: 3-メチルヒスタミン(ジハイドロクロリド)は、ヒスタミンのメチル化によって合成することができます。このプロセスには、水酸化ナトリウムのような塩基の存在下で、メチルヨウ化物などのメチル化剤によるヒスタミンの反応が含まれます。反応は通常、制御された温度条件下で水性またはアルコール性媒体中で行われます。
工業的生産方法: 3-メチルヒスタミン(ジハイドロクロリド)の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高純度の試薬と厳格な品質管理対策の使用が含まれ、最終製品の一貫性と純度を保証します。次に、化合物は結晶化され、精製されてジハイドロクロリド塩の形が得られます。
化学反応の分析
反応の種類: 3-メチルヒスタミン(ジハイドロクロリド)は、次を含む様々な化学反応を起こします。
酸化: この化合物は、対応するイミダゾール誘導体を形成するために酸化することができます。
還元: 還元反応は、ヒスタミンまたは他の関連するアミンに戻すことができます。
置換: イミダゾール環は、求電子剤との置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アルキルハライドまたはアシルクロリドなどの求電子剤は、酸性または塩基性条件下で使用されます。
主な製品:
酸化: イミダゾール誘導体。
還元: ヒスタミンまたは関連するアミン。
置換: 様々な置換イミダゾール化合物。
4. 科学研究の応用
3-メチルヒスタミン(ジハイドロクロリド)は、いくつかの科学研究の応用があります。
化学: ヒスタミン代謝を研究するための分析方法における標準物質として使用されます。
生物学: 免疫応答と細胞シグナル伝達におけるヒスタミンとその代謝物の役割を調べます。
医学: アレルギー反応と炎症性疾患の治療における潜在的な治療的用途を探ります。
産業: ヒスタミン関連の医薬品や診断ツールの開発に使用されます。
特性
IUPAC Name |
2-(3-methylimidazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9-5-8-4-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEIZIDNCJBKIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585229 |
Source


|
| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36475-47-5 |
Source


|
| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)


![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)


